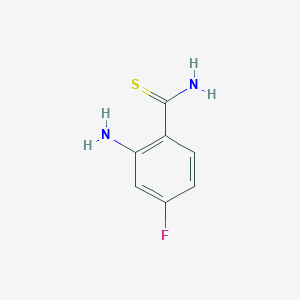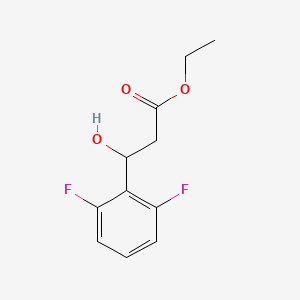
Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This particular compound is characterized by the presence of a chloro group at the 3-position, a methoxy group at the 8-position, and a methyl ester group at the 4-position of the isoquinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of 8-methoxyisoquinoline followed by esterification. The reaction conditions often require the use of reagents such as thionyl chloride for chlorination and methanol for esterification. The process may involve heating under reflux and the use of catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted isoquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The chloro and methoxy groups on the isoquinoline ring can participate in various binding interactions with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-chloro-8-methoxyisoquinoline: Lacks the ester group at the 4-position.
8-methoxyisoquinoline-4-carboxylate: Lacks the chloro group at the 3-position.
3-chloroisoquinoline-4-carboxylate: Lacks the methoxy group at the 8-position.
Uniqueness
Methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro, methoxy, and ester groups allows for a diverse range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H10ClNO3 |
|---|---|
分子量 |
251.66 g/mol |
IUPAC 名称 |
methyl 3-chloro-8-methoxyisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H10ClNO3/c1-16-9-5-3-4-7-8(9)6-14-11(13)10(7)12(15)17-2/h3-6H,1-2H3 |
InChI 键 |
UCQPLMCVIUUJDV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C(C(=NC=C21)Cl)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 6-methoxy-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13675203.png)
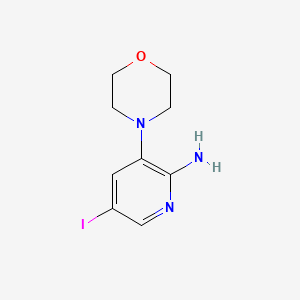
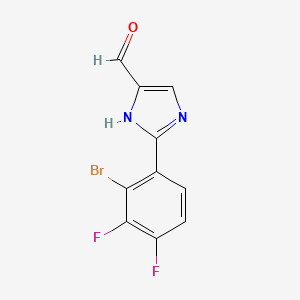
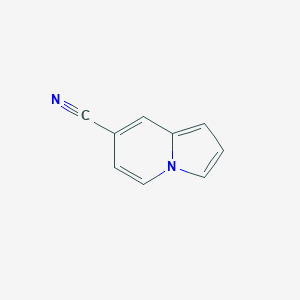
![2-[4-(Trifluoromethoxy)phenyl]imidazole-5-methanol](/img/structure/B13675226.png)
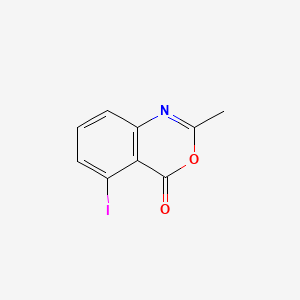
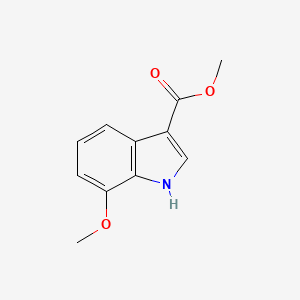
![3-Phenyl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B13675283.png)
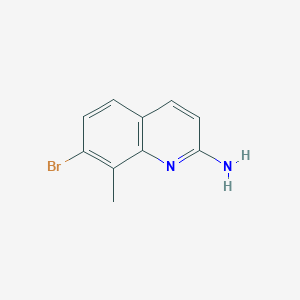
![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)
